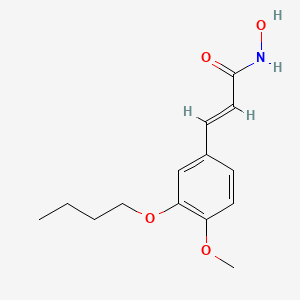

3-Butoxy-4-methoxycinnamohydroxamic acid

Description

3-Butoxy-4-methoxycinnamohydroxamic acid is a synthetic hydroxamic acid derivative featuring a cinnamic acid backbone substituted with a butoxy group at the 3-position and a methoxy group at the 4-position. Hydroxamic acids are renowned for their metal-chelating properties and biological relevance, particularly as histone deacetylase (HDAC) inhibitors. The butoxy and methoxy substituents modulate lipophilicity, solubility, and steric effects, which influence pharmacokinetic and pharmacodynamic profiles.

Properties

CAS No. |

26228-16-0 |

|---|---|

Molecular Formula |

C14H19NO4 |

Molecular Weight |

265.30 g/mol |

IUPAC Name |

(E)-3-(3-butoxy-4-methoxyphenyl)-N-hydroxyprop-2-enamide |

InChI |

InChI=1S/C14H19NO4/c1-3-4-9-19-13-10-11(5-7-12(13)18-2)6-8-14(16)15-17/h5-8,10,17H,3-4,9H2,1-2H3,(H,15,16)/b8-6+ |

InChI Key |

DDMYBPQSJMNVFE-SOFGYWHQSA-N |

Isomeric SMILES |

CCCCOC1=C(C=CC(=C1)/C=C/C(=O)NO)OC |

Canonical SMILES |

CCCCOC1=C(C=CC(=C1)C=CC(=O)NO)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Butoxy-4-methoxycinnamohydroxamic acid typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 3-butoxy-4-methoxycinnamic acid and hydroxylamine hydrochloride.

Esterification: The carboxylic acid group of 3-butoxy-4-methoxycinnamic acid is first esterified using an alcohol, typically methanol, in the presence of a strong acid catalyst like sulfuric acid.

Hydroxylamine Reaction: The ester is then reacted with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide to form the hydroxamic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Butoxy-4-methoxycinnamohydroxamic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.

Substitution: The hydroxamic acid group can participate in nucleophilic substitution reactions, where the hydroxylamine moiety is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Nucleophiles such as amines, thiols, or halides, often in the presence of a catalyst or under reflux conditions.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced alcohols or amines, and substituted hydroxamic acid derivatives.

Scientific Research Applications

3-Butoxy-4-methoxycinnamohydroxamic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving metalloproteinases, such as cancer and arthritis.

Industry: It may be used in the development of new materials, coatings, and as a stabilizer in various industrial processes.

Mechanism of Action

The mechanism of action of 3-Butoxy-4-methoxycinnamohydroxamic acid primarily involves its interaction with metal ions. The hydroxamic acid group can chelate metal ions, inhibiting the activity of metalloproteinases. This inhibition occurs through the formation of a stable complex between the hydroxamic acid and the metal ion, preventing the enzyme from catalyzing its substrate.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following compounds share structural motifs with 3-Butoxy-4-methoxycinnamohydroxamic acid:

Key Observations :

- Hydroxamic Acid vs.

- Substituent Effects : The butoxy group increases lipophilicity compared to smaller alkoxy groups (e.g., methoxy), which may enhance membrane permeability but reduce aqueous solubility. Chloro substituents (as in 4-Butoxy-3,5-dichlorobenzoic acid) introduce electron-withdrawing effects, altering reactivity .

Stability and Reactivity

- Light Sensitivity: 4-Hydroxy-3-methoxycinnamic acid decomposes under light, producing CO/CO₂ . The target compound’s butoxy group may mitigate this instability due to reduced phenolic character.

- Synthetic Accessibility : The synthesis of 4-Butoxy-3,5-dichlorobenzoic acid achieved 99% yield via hydrolysis of methyl esters , suggesting that similar methods (e.g., acid chloride formation followed by hydroxamic acid coupling) could be viable for the target compound.

Research Implications and Limitations

While direct data on this compound is absent in the provided evidence, inferences from analogs suggest:

- Enhanced Bioactivity : The hydroxamic acid group could confer superior enzyme inhibition compared to carboxylic acids.

- Trade-offs in Stability : The butoxy group may improve stability relative to hydroxy-substituted cinnamic acids but could introduce synthetic challenges (e.g., steric hindrance during coupling reactions).

Critical Knowledge Gaps:

- Experimental data on the target compound’s spectral properties (e.g., NMR, HRMS).

- Comparative studies on HDAC inhibition efficacy versus analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.